molecular formula C8H12N2O4 B1672816 JBP485 CAS No. 211868-63-2

JBP485

Cat. No.: B1672816
CAS No.: 211868-63-2
M. Wt: 200.19 g/mol
InChI Key: FUYZNZHRVJWTLT-SRQIZXRXSA-N
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Description

JBP485: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core with hydroxyl and hydroxymethyl functional groups. Its unique configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JBP485 typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of hydroxyl and hydroxymethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: JBP485 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, JBP485 is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl and hydroxymethyl groups make it a suitable candidate for probing biochemical reactions and understanding the mechanisms of enzyme catalysis.

Medicine: In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development and the treatment of various diseases.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It can also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of JBP485 involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their functional groups.

    Hydroxylated pyrazines: Compounds with similar hydroxyl and hydroxymethyl groups but different core structures.

Uniqueness: What sets JBP485 apart is its specific stereochemistry and functional group arrangement. This unique configuration allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

211868-63-2

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(3S,7R,8aS)-7-hydroxy-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O4/c11-3-5-8(14)10-2-4(12)1-6(10)7(13)9-5/h4-6,11-12H,1-3H2,(H,9,13)/t4-,5+,6+/m1/s1

InChI Key

FUYZNZHRVJWTLT-SRQIZXRXSA-N

SMILES

C1C(CN2C1C(=O)NC(C2=O)CO)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CO)O

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JBP-485;  JBP 485;  JBP485;  Cyclo-trans-4-L-hydroxyprolyl-L-serine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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